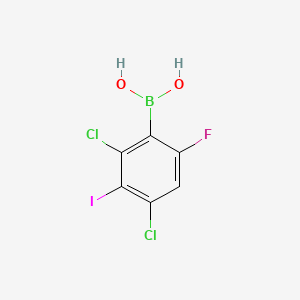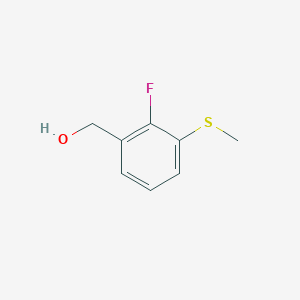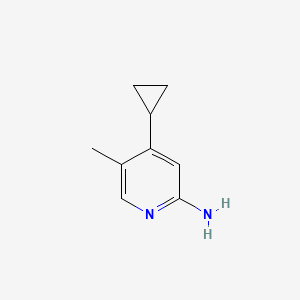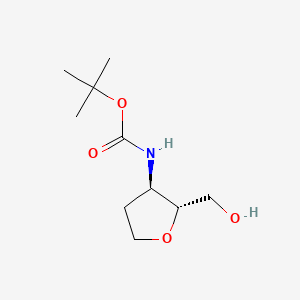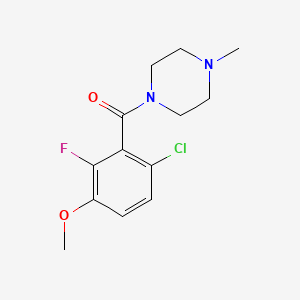
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a methylpiperazine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the introduction of chloro, fluoro, and methoxy groups to the phenyl ring, followed by the attachment of the methylpiperazine moiety. Common synthetic routes may involve:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Coupling Reaction: Attachment of the methylpiperazine moiety to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency. Key steps include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain a steady-state reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or substituted derivatives.
Aplicaciones Científicas De Investigación
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone include:
(6-Chloro-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone: Differing by the presence of a methyl group instead of a methoxy group.
(6-Chloro-2-fluoro-3-methoxyphenyl)(cyclopentyl)methanone: Differing by the presence of a cyclopentyl group instead of a methylpiperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H16ClFN2O2 |
|---|---|
Peso molecular |
286.73 g/mol |
Nombre IUPAC |
(6-chloro-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)11-9(14)3-4-10(19-2)12(11)15/h3-4H,5-8H2,1-2H3 |
Clave InChI |
XEVGSAODOMVERJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)


